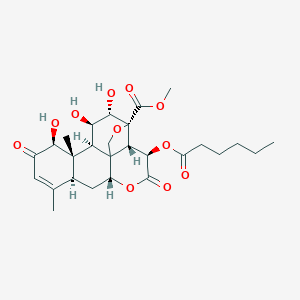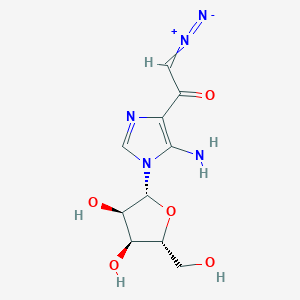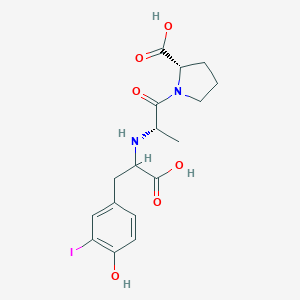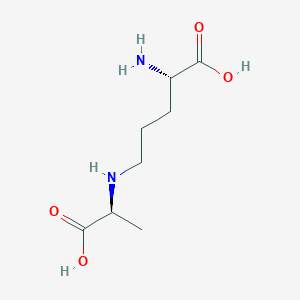
Bruceanol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bruceanol B is a natural compound that belongs to the family of diterpenoids. It is primarily found in the roots of the medicinal plant Salvia miltiorrhiza Bunge, which is commonly used in traditional Chinese medicine. Bruceanol B has been the focus of significant scientific research due to its potential therapeutic properties.
Scientific Research Applications
Inhibition of Viral Glycoprotein Trafficking
Bruceanol B, isolated from a soil microbe strain, shows promising effects in inhibiting the trafficking of viral glycoproteins. This compound, which generates oxygen radicals, effectively interrupts the trafficking process in virus-infected baby hamster kidney (BHK) cells, without affecting glycoprotein synthesis. Its ability to generate oxygen radicals plays a key role in this inhibitory activity (Lee et al., 2011).
Antibiotic Properties Generating Oxygen Radicals
Bruceanol B has been identified as a potent antibiotic substance that generates oxygen radicals. Produced by a soil microorganism (Strain DS4), bruceanol B demonstrates significant antibacterial activity. The production conditions for this antibiotic have been optimized, revealing its potential for medical applications (Lee et al., 2011).
Cytotoxicity Against Tumor Cell Lines
Related compounds, bruceanols D, E, F, G, and H, isolated from Brucea antidysenterica, exhibit cytotoxicity against various human tumor cell lines. These compounds, including bruceanol B, have shown effectiveness in inducing cell death in tumor cells, suggesting their potential use in cancer treatments (Imamura et al., 1993); (Imamura et al., 1995).
Role in Apoptosis and Antitumor Activity
Studies on brucein D, a compound closely related to bruceanol B, indicate its role in inducing apoptosis in hepatocellular carcinoma (HCC) cells and suppressing tumor growth. This suggests that compounds from Brucea javanica, including bruceanol B, may have therapeutic roles in treating cancers (Xiao et al., 2014).
Wound Healing and Antibacterial Activities
Brucea antidysenterica, from which bruceanols are derived, has been used traditionally for wound healing. Recent studies validate this traditional use, showing significant wound healing and antibacterial activities of solvent fractions from the plant, indicating potential applications for bruceanol B (Wolde et al., 2022).
Enhancing Immune Responses
Research on lumazine synthase from Brucella, related to Brucea species, demonstrates its ability to enhance immune responses, potentially relevant for bruceanol B. This protein activates dendritic cells via toll-like receptor 4, suggesting a potential role in immunotherapy applications (Farias et al., 2021).
properties
CAS RN |
101391-05-3 |
|---|---|
Product Name |
Bruceanol B |
Molecular Formula |
C27H36O11 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
methyl (2S,3R,6R,8S,12S,13S,14R,15R,16S,17R)-3-hexanoyloxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C27H36O11/c1-5-6-7-8-16(29)38-18-20-26-11-36-27(20,24(34)35-4)22(32)17(30)19(26)25(3)13(10-15(26)37-23(18)33)12(2)9-14(28)21(25)31/h9,13,15,17-22,30-32H,5-8,10-11H2,1-4H3/t13-,15+,17+,18+,19+,20+,21+,22-,25-,26?,27+/m0/s1 |
InChI Key |
NZDAVMOPAYYVCK-FIUJHEBUSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@@H]1[C@H]2[C@@]3([C@H]([C@@H]([C@H]4C2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C(=O)OC |
SMILES |
CCCCCC(=O)OC1C2C34COC2(C(C(C3C5(C(CC4OC1=O)C(=CC(=O)C5O)C)C)O)O)C(=O)OC |
Canonical SMILES |
CCCCCC(=O)OC1C2C34COC2(C(C(C3C5(C(CC4OC1=O)C(=CC(=O)C5O)C)C)O)O)C(=O)OC |
synonyms |
uceanol B bruceanol-B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)



![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)






